Phase I/II Trial: Nelipepimut-S Achieves 94.6% 5-Year DFS in Optimally Dosed Patients vs 80.2% in Controls
In a phase I/II adjuvant trial, nelipepimut-S + GM-CSF demonstrated superior 5-year disease-free survival (DFS) compared to observation in HLA-A2/A3+ patients with HER2-expressing breast cancer. The benefit was most pronounced in patients receiving the optimal vaccine dose [1].
| Evidence Dimension | 5-year disease-free survival (DFS) rate |
|---|---|
| Target Compound Data | 89.7% overall; 94.6% in optimally dosed patients |
| Comparator Or Baseline | Control group (observation): 80.2% |
| Quantified Difference | Absolute DFS benefit: 9.5% overall (P=0.08); 14.4% in optimally dosed (P=0.05) |
| Conditions | Phase I/II trial in 187 assessable breast cancer patients, HLA-A2/A3+, any HER2 IHC 1-3+ |
Why This Matters
Demonstrates a clinically meaningful DFS advantage with optimal dosing, supporting its use as an adjuvant strategy in HER2-expressing breast cancer.
- [1] Mittendorf EA, Clifton GT, Holmes JP, et al. Final report of the phase I/II clinical trial of the E75 (nelipepimut-S) vaccine with booster inoculations. Ann Oncol. 2014;25(9):1735-1742. View Source
